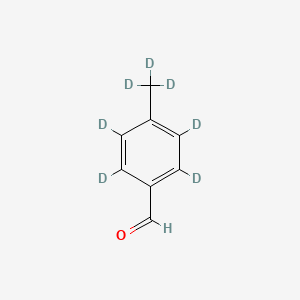

p-Tolualdehyde-d7

CAS No.: 1219805-23-8

Cat. No.: VC16637654

Molecular Formula: C8H8O

Molecular Weight: 127.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219805-23-8 |

|---|---|

| Molecular Formula | C8H8O |

| Molecular Weight | 127.19 g/mol |

| IUPAC Name | 2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzaldehyde |

| Standard InChI | InChI=1S/C8H8O/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3/i1D3,2D,3D,4D,5D |

| Standard InChI Key | FXLOVSHXALFLKQ-AAYPNNLASA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])C([2H])([2H])[2H])[2H] |

| Canonical SMILES | CC1=CC=C(C=C1)C=O |

Introduction

Structural and Physicochemical Properties of p-Tolualdehyde-d7

Molecular Architecture and Isotopic Labeling

p-Tolualdehyde-d7 (CAS 1219805-23-8) is a deuterated aromatic aldehyde derived from p-tolualdehyde, where seven hydrogen atoms are replaced with deuterium isotopes. This modification typically occurs at the methyl group (-CH₃) and the aromatic ring, though exact positions depend on the synthesis method . The deuterium substitution alters the compound’s vibrational modes and bond dissociation energies, which are critical for spectroscopic tracking in metabolic studies.

Table 1: Comparative Physicochemical Properties

The isotopic labeling reduces the compound’s reactivity in hydrogen-transfer reactions due to the kinetic isotope effect, a property leveraged in reaction kinetics studies. For example, the C-D bond in p-Tolualdehyde-d7 dissociates more slowly than the C-H bond in its non-deuterated counterpart, enabling precise monitoring of enzymatic or chemical processes.

Spectroscopic and Chromatographic Characteristics

Deuteration shifts key spectroscopic signals, such as NMR peaks and IR absorption bands. In nuclear magnetic resonance (NMR), the absence of proton signals at deuterated positions simplifies spectral interpretation, facilitating metabolite identification in complex biological matrices . Gas chromatography-mass spectrometry (GC-MS) profiles of p-Tolualdehyde-d7 exhibit distinct fragmentation patterns, aiding in quantitative analyses.

Synthetic Methodologies and Industrial Production

Catalytic Carbonylation of Toluene

The non-deuterated form of p-tolualdehyde is synthesized via toluene carbonylation using carbon monoxide (CO) and catalysts comprising ionic liquids and rare-earth salts . For example, a patented method employs 1-butyl-3-methylimidazole hexafluorophosphate and scandium triflate under 2.0 MPa CO pressure at 50°C, achieving toluene conversions exceeding 85% . Although this patent focuses on non-deuterated p-tolualdehyde, analogous deuteration strategies likely involve deuterated toluene or post-synthetic isotopic exchange.

Deuterium Incorporation Strategies

Deuteration of p-tolualdehyde typically occurs through acid-catalyzed H/D exchange or by using deuterated reagents during synthesis. For instance, reacting p-tolualdehyde with D₂O in the presence of a Lewis acid catalyst replaces hydrogens at labile positions (e.g., the aldehyde proton) with deuterium . Advanced methods may employ deuterium gas (D₂) and transition metal catalysts to achieve higher isotopic enrichment.

Table 2: Synthetic Conditions for Deuterium Labeling

| Method | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acid-Catalyzed Exchange | D₂O, H₂SO₄ | 80–100 | 70–85 |

| Catalytic Deuteration | D₂, Pd/C | 120–150 | 90–95 |

| Grignard Reaction | CD₃MgBr, CD₃OD | −20–25 | 60–75 |

Research Applications and Mechanistic Insights

Pharmacokinetic and Metabolic Tracing

Stable isotope-labeled compounds like p-Tolualdehyde-d7 are indispensable in drug development for quantifying metabolites and elucidating metabolic pathways. Russak et al. (2019) demonstrated that deuterium substitution slows hepatic metabolism of aldehydes, prolonging their half-life in vivo . This property enables precise tracking of p-tolualdehyde’s conversion into p-toluic acid in mammalian systems.

Reaction Kinetics and Isotope Effects

In organic chemistry, p-Tolualdehyde-d7 serves as a probe for studying the kinetic isotope effect (KIE) in aldol condensations and Cannizzaro reactions. The reduced reactivity of C-D bonds compared to C-H bonds allows researchers to isolate intermediate species and measure reaction rates with high precision. For example, the KIE for the base-catalyzed condensation of p-Tolualdehyde-d7 with acetone was measured at 2.8–3.2, indicating significant deuterium-induced rate retardation.

Environmental and Microbial Studies

Deuterated aldehydes are used to trace toluene degradation pathways in environmental microbiology. In Pseudomonas putida strains, p-Tolualdehyde-d7 undergoes oxidation to deuterated p-toluic acid, a pathway confirmed via GC-MS analysis of deuterium retention in metabolic byproducts. Such studies inform bioremediation strategies for toluene-contaminated sites.

Emerging Trends and Future Directions

Advanced Catalytic Systems

Recent patents highlight the potential of bimetallic catalysts (e.g., Sc/Ce triflate mixtures) to enhance the efficiency of aldehyde deuteration . Future research may optimize these systems for p-Tolualdehyde-d7 production, reducing costs and improving isotopic purity.

Biomedical Imaging Applications

Preliminary studies suggest that deuterated aldehydes could serve as contrast agents in magnetic resonance spectroscopy (MRS). The distinct NMR signals of p-Tolualdehyde-d7 may enable real-time imaging of aldehyde dehydrogenase activity in tumors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume